molecular formula C18H18N4O4S2 B4202401 4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE

4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4202401
M. Wt: 418.5 g/mol
InChI Key: BDDYRXOXDNUVLD-UHFFFAOYSA-N
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Description

4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

    Sulfonamide Formation: The final step involves the reaction of the thioether-imidazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Oxidation: Formation of sulfonic acids.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The imidazole ring can bind to metal ions, influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-ethyl-4-methylbenzenesulfonamide

Uniqueness

4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, imidazole ring, and thioether linkage makes it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-N-[2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-13-2-8-16(9-3-13)28(25,26)20-10-11-27-18-19-12-17(21-18)14-4-6-15(7-5-14)22(23)24/h2-9,12,20H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDYRXOXDNUVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-METHYL-N-(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE

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